5-Chloro-3-fluoro-2-methylpyridine
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Description
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, including those similar to 5-Chloro-3-fluoro-2-methylpyridine, involves strategic halogenation and functionalization techniques. For instance, the use of halogen dance reactions facilitates the creation of pentasubstituted pyridines with desired functionalities, showcasing the adaptability of halogenated pyridines in synthetic chemistry (Wu et al., 2022).
Molecular Structure Analysis
The conformation and crystal structure analysis of closely related chloro-fluorobenzoyl derivatives highlight the significance of NMR and X-ray diffraction techniques in determining molecular geometry and electron distribution, which are crucial for understanding the reactivity and interaction of such molecules (Ribet et al., 2005).
Chemical Reactions and Properties
Chemoselective amination of halogen-substituted pyridines demonstrates the selective reactivity of different halogen sites under various conditions. For example, the amination of 5-bromo-2-chloro-3-fluoropyridine under catalytic conditions favors bromide substitution, whereas SNAr conditions allow for selective fluorine substitution, illustrating the compound's versatile reactivity profile (Stroup et al., 2007).
Physical Properties Analysis
The synthesis and characterization of derivatives closely related to 5-Chloro-3-fluoro-2-methylpyridine, such as 5-chloro-2-(2',2'2'-trifluoroethoxy)-3-tris(2',2',2'-trifluoroethoxy)methylpyridine, provide insight into the compound's physical properties, including its spectral analysis through mass spectrometry, IR, and NMR spectroscopy (Qian et al., 1994).
Chemical Properties Analysis
The reactivity of 5-Chloro-3-fluoro-2-methylpyridine towards various reagents can be inferred from studies on similar molecules, where the presence of chloro and fluoro groups significantly influences the compound's chemical behavior, such as in Suzuki coupling reactions (Manojkumar et al., 2013). These reactions are pivotal for the synthesis of complex organic molecules, highlighting the compound's utility as a versatile intermediate in organic synthesis.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-fluoro-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMUNDFHKSQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595855 |
Source
|
Record name | 5-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-fluoro-2-methylpyridine | |
CAS RN |
1210868-68-0 |
Source
|
Record name | 5-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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